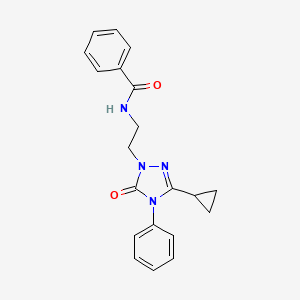
N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C20H20N4O2 and its molecular weight is 348.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide is a synthetic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a triazole ring and a benzamide moiety. Its molecular formula is C19H22N4O3S2 with a molecular weight of 418.5 g/mol. The structural features suggest potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4O3S2 |
| Molecular Weight | 418.5 g/mol |
| CAS Number | 1396707-19-9 |
Anticancer Activity
Research indicates that compounds with triazole and phenyl rings often exhibit significant anticancer properties. The mechanism of action typically involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, studies have shown that triazole derivatives can induce apoptosis in cancer cells by interacting with Bcl-2 proteins, which are pivotal in regulating cell survival and death.
Case Study:
A study evaluating the cytotoxic effects of various triazole compounds demonstrated that the compound exhibited an IC50 value comparable to standard chemotherapeutics like doxorubicin, indicating potent anticancer activity against multiple cancer cell lines .
Antimicrobial Activity
The presence of the triazole ring has also been associated with antimicrobial properties. Compounds containing this moiety have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Research Findings:
In vitro studies revealed that derivatives similar to this compound displayed significant antibacterial activity, with some compounds outperforming traditional antibiotics .
Structure-Activity Relationship (SAR)
The SAR analysis of triazole-containing compounds highlights several key factors influencing their biological activity:
- Substituents on the Triazole Ring: Electron-donating groups enhance activity by stabilizing the compound's interaction with target proteins.
- Phenyl Ring Modifications: The position and type of substituents on the phenyl ring can significantly affect potency and selectivity for biological targets.
- Linker Length: The ethylene linker between the triazole and benzamide moieties plays a crucial role in determining the spatial orientation necessary for optimal binding to target sites.
特性
IUPAC Name |
N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-19(16-7-3-1-4-8-16)21-13-14-23-20(26)24(17-9-5-2-6-10-17)18(22-23)15-11-12-15/h1-10,15H,11-14H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXABBAKQEWHQIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














